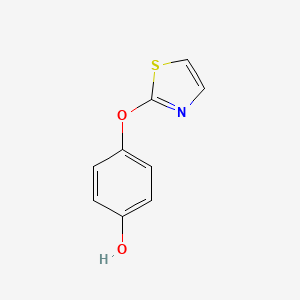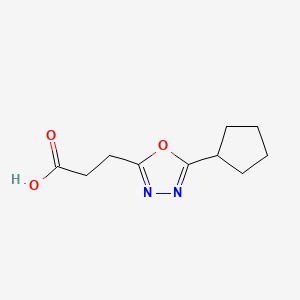![molecular formula C11H21NO3 B1443454 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate CAS No. 1344331-29-8](/img/structure/B1443454.png)
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
Übersicht
Beschreibung
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a chemical compound with the CAS Number: 1344331-29-8 . It has a molecular weight of 215.29 . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI Code for Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is 1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a powder that is stored at room temperature . It has a molecular weight of 215.29 .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Investigation
The study by Bouklah et al. (2012) delves into the quantum chemical properties of various pyrrolidinone derivatives. Through DFT and quantum chemical calculations, they explored the electronic properties such as HOMO, LUMO energy, and molecular densities of these compounds. Their research provides foundational knowledge on the molecular characteristics of substituted pyrrolidinones, which can be essential for understanding the behavior of "Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate" in various chemical environments (Bouklah et al., 2012).
Radical Cyclization for Pyrrolidinones Synthesis
Qin et al. (2020) developed an efficient method for the selective preparation of hydroxy-, carbonyl-, and acetal-containing 2-pyrrolidinones via radical cyclization. This process involves α-C(sp3)–H functionalization of alcohols under mild, catalyst-free conditions, highlighting a novel synthetic route that could potentially be applicable for derivatives of "Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate" (Qin et al., 2020).
Pyrrolo Synthesis via Flash Vacuum Pyrolysis
Research by Hill et al. (2009) reports the synthesis of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of a related tert-butyl aminoacetate derivative. This study showcases the utility of such derivatives in generating structurally complex and functionally rich pyrroles, offering insights into the synthetic versatility of "Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate" (Hill et al., 2009).
Statins Side Chain Synthesis
The work by Choi Hyeong-Wook and Hyunik Shin (2008) focuses on the efficient synthesis of a statins side chain derivative, showcasing the broader applicability of tert-butyl pyrrolidinyl acetate derivatives in medicinal chemistry. Their study underlines the role of such compounds in synthesizing key intermediates for pharmacologically active molecules (Choi Hyeong-Wook & Hyunik Shin, 2008).
Advanced Oxidation Processes
Stefan et al. (2000) investigated the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, producing various intermediates. While this study is focused on MTBE, the research methodology and findings provide a useful context for understanding the oxidative behavior and potential environmental impact of tert-butyl pyrrolidinyl acetate derivatives (Stefan et al., 2000).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVUOJMIZOHBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



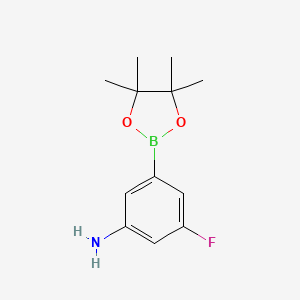
![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)
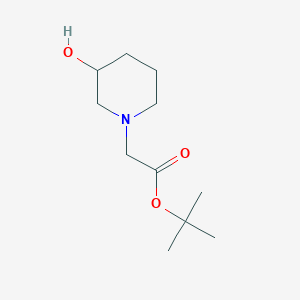
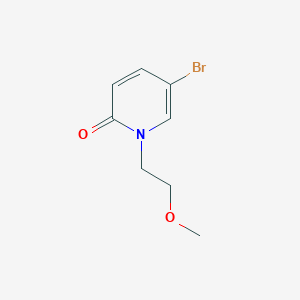
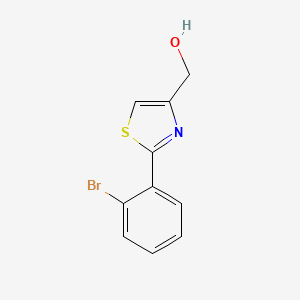
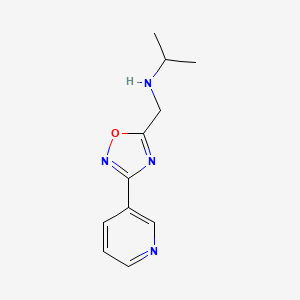
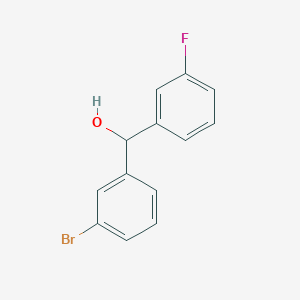
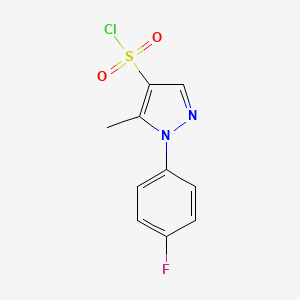
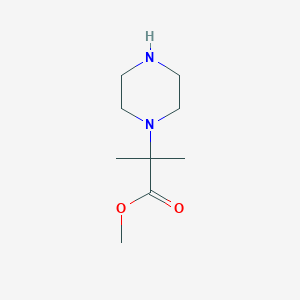
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)
amine](/img/structure/B1443390.png)

